

Application Notes & Protocols for the Quantification of Penniclavine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Penniclavine is a clavine alkaloid produced by various species of fungi, notably those from the Claviceps and Penicillium genera. As a member of the ergot alkaloid family, it is of significant interest in pharmaceutical research and food safety due to its potential biological activities and toxicity. Accurate and reliable quantification of **Penniclavine** in various matrices is crucial for toxicological assessments, metabolic studies, and quality control in drug development.

These application notes provide detailed protocols for the quantification of **Penniclavine** using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), a standard and highly sensitive technique for trace-level analysis of alkaloids.[1] The methodologies described are based on established principles of alkaloid analysis and can be adapted to different sample matrices such as fungal cultures, plant materials, and biological fluids.

Data Presentation

Quantitative performance data for a typical validated LC-MS/MS method for the analysis of ergot alkaloids, including compounds structurally related to **Penniclavine**, are summarized below. These values serve as a general guideline for the expected performance of a well-optimized method.



Parameter	Typical Value	Description
Limit of Detection (LOD)	0.5 - 5.0 μg/kg	The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ)	1.0 - 25 μg/kg[2]	The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[2]
Linearity (R²)	> 0.99	The correlation coefficient of the calibration curve, indicating the linearity of the response over a given concentration range.
Accuracy (Recovery)	80 - 120%	The percentage of the true amount of analyte that is detected by the analytical method.
Precision (RSD)	< 15%	The relative standard deviation of replicate measurements, indicating the closeness of agreement between a series of measurements.

Experimental Protocols Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a crucial step for cleaning up complex samples and concentrating the analyte of interest prior to LC-MS/MS analysis.[2] This protocol is a general guideline and may require optimization based on the specific sample matrix.

Materials:

• Sample (e.g., ground fungal culture, homogenized plant tissue)



- Extraction Solvent: Acetonitrile/water (80:20, v/v) with 0.1% formic acid
- SPE Cartridges (e.g., C18 or mixed-mode cation exchange)
- Methanol (for conditioning)
- Water (for equilibration)
- Elution Solvent: Methanol with 2% ammonium hydroxide
- Nitrogen evaporator
- · Reconstitution Solvent: Mobile phase A

Protocol:

- Extraction:
 - 1. Weigh 1-5 g of the homogenized sample into a centrifuge tube.
 - 2. Add 10 mL of extraction solvent.
 - 3. Vortex for 1 minute and sonicate for 15 minutes.
 - 4. Centrifuge at 4000 rpm for 10 minutes.
 - 5. Collect the supernatant. Repeat the extraction process on the pellet and combine the supernatants.
- SPE Clean-up:
 - 1. Conditioning: Pass 5 mL of methanol through the SPE cartridge.
 - 2. Equilibration: Pass 5 mL of water through the cartridge.
 - 3. Loading: Load the extracted supernatant onto the cartridge at a slow, steady flow rate.
 - 4. Washing: Wash the cartridge with 5 mL of water to remove polar interferences.



- 5. Elution: Elute the **Penniclavine** with 5 mL of elution solvent.
- Evaporation and Reconstitution:
 - 1. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - 2. Reconstitute the residue in 1 mL of the initial mobile phase.
 - 3. Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

LC-MS/MS Quantification

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of **Penniclavine**.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 μm particle size)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient Elution:
 - o 0-1 min: 5% B
 - 1-8 min: Linear gradient from 5% to 95% B
 - 8-10 min: Hold at 95% B
 - 10.1-12 min: Return to 5% B and equilibrate



Flow Rate: 0.3 mL/min

Injection Volume: 5 μL

Column Temperature: 40°C

Mass Spectrometry Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+)

Capillary Voltage: 3.5 kV

Source Temperature: 150°C

Desolvation Temperature: 350°C

Gas Flow Rates: Optimized for the specific instrument

Multiple Reaction Monitoring (MRM) Transitions:

Precursor Ion (Q1): m/z for Penniclavine (e.g., 271.1)

 Product Ions (Q3): At least two specific product ions for confirmation and quantification (e.g., 196.1, 154.1). Note: These values should be determined by direct infusion of a Penniclavine standard.

Method Validation

To ensure the reliability of the quantitative data, the analytical method should be validated according to international guidelines (e.g., FDA, ICH).[3] Key validation parameters include:

- Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[3]
- Linearity and Range: The concentration range over which the method provides a linear response.[4]



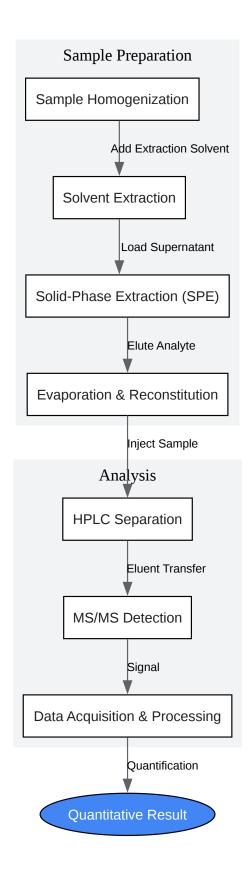




- Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies with spiked samples.[3][4]
- Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[3]
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[3]
- Stability: The stability of **Penniclavine** in the sample matrix and in standard solutions under various storage conditions.

Visualizations

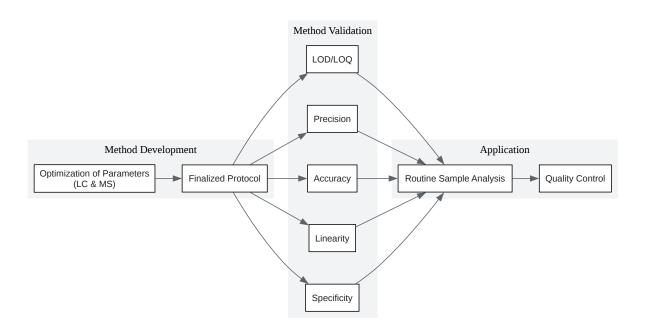




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Caption: Experimental workflow for **Penniclavine** quantification.





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Caption: Logical relationship of analytical method development and validation.

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